molecular formula C21H20N4O2S B2755573 N-benzyl-N-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251615-37-8

N-benzyl-N-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Cat. No.: B2755573
CAS No.: 1251615-37-8
M. Wt: 392.48
InChI Key: BFCMBOUFEDOHFH-UHFFFAOYSA-N
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Description

N-Benzyl-N-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a sulfonamide derivative featuring a [1,2,4]triazolo[4,3-a]pyridine core. Its structure includes a benzyl group and a 4-ethylphenyl substituent on the sulfonamide nitrogen.

Properties

IUPAC Name

N-benzyl-N-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S/c1-2-17-10-12-19(13-11-17)25(15-18-7-4-3-5-8-18)28(26,27)20-9-6-14-24-16-22-23-21(20)24/h3-14,16H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFCMBOUFEDOHFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CN4C3=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the microwave-mediated synthesis process. This would require optimization of reaction conditions to ensure consistency and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may yield amines or alcohols. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

Antimalarial Activity

Recent studies have highlighted the potential of N-benzyl-N-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide as an antimalarial agent. Research indicates that compounds in the [1,2,4]triazolo[4,3-a]pyridine class exhibit promising binding affinity to falcipain-2, an enzyme critical for the survival of Plasmodium falciparum, the malaria-causing parasite.

A study utilizing virtual screening and molecular docking methods identified this compound as a promising candidate for further development. In vitro assays demonstrated significant antimalarial activity with IC50 values indicating effective inhibition of the parasite's growth .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Research shows that derivatives of [1,2,4]triazolo[4,3-a]pyridines can inhibit various cancer cell lines. The structural diversity provided by the benzyl and ethylphenyl groups enhances its activity against different biological targets.

In particular, studies have reported that certain analogs exhibit cytotoxic effects on cancer cells through mechanisms involving apoptosis and cell cycle arrest. The sulfonamide functional group is known for its pharmacological significance in cancer therapy .

Case Studies and Experimental Findings

Several case studies have documented the synthesis and evaluation of this compound:

  • Synthesis Methodology : The synthesis typically involves multi-step synthetic routes allowing for the introduction of various substituents to optimize biological activity. Key reactions include nucleophilic substitutions and cyclization processes that yield the desired triazolo-pyridine framework .
  • In Vitro Studies : In vitro testing has shown that certain derivatives exhibit potent inhibitory effects against Plasmodium falciparum with promising IC50 values ranging from 2.24 to 4.98 μM. These results suggest a strong potential for developing new antimalarial drugs based on this scaffold .

Mechanism of Action

The mechanism of action of N-benzyl-N-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of enzymes like JAK1 and JAK2, which are involved in various signaling pathways . By inhibiting these enzymes, the compound can modulate cellular processes and exert its therapeutic effects.

Comparison with Similar Compounds

Structural and Physicochemical Comparison with Analogous Compounds

The compound is compared below with three analogs from and one closely related derivative from .

Table 1: Structural and Physicochemical Properties

Compound ID/Name Substituents (R1, R2) Molecular Formula Molecular Weight Melting Point (°C) Key Features
Target Compound : N-Benzyl-N-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide R1 = Benzyl, R2 = 4-Ethylphenyl Not explicitly provided¹ ~436–440² Not reported Ethyl group enhances lipophilicity
8a () R1 = 3-Chlorobenzyl, R2 = 3,5-Difluorophenyl C19H13ClF2N4O2S 434.84 160–162 Halogenated substituents (Cl, F)
8b () R1 = 2,5-Dimethylbenzyl, R2 = 3,5-Dimethylphenyl C24H26N4O2S 434.55 195–196 Methyl groups increase steric bulk
8c () R1 = 4-Methoxybenzyl, R2 = 3,5-Dimethylphenyl C24H26N4O3S 450.55 168–169 Methoxy group introduces polarity
M875-3180 () R1 = 3-Methoxyphenylmethyl, R2 = 4-Ethylphenyl C23H24N4O3S 436.53 Not reported Methoxy and ethyl substituents

¹Molecular formula inferred from (M875-3180).
²Estimated based on M875-3180’s molecular weight.

Key Observations:
  • Alkyl/Aryl Groups (8b, Target): Methyl and ethyl substituents (e.g., in 8b and the target compound) increase lipophilicity, which may improve membrane permeability but reduce aqueous solubility. Methoxy Group (8c, M875-3180): The methoxy group in 8c and M875-3180 adds polarity, possibly improving solubility compared to purely alkyl-substituted analogs .
  • Thermal Stability :
    Melting points correlate with crystallinity; 8b (195–196°C) exhibits higher thermal stability than 8a or 8c, likely due to its symmetrical dimethyl substituents .

Key Observations:
  • Synthesis : All analogs in were synthesized via General Procedure D (alkylation of sulfonamide intermediates with benzyl chlorides), yielding 60–62%. The target compound likely follows a similar route, though yields may vary with benzyl chloride reactivity .
  • LC/MS and NMR : The target’s anticipated [M+H]+ (~437) aligns with M875-3180. Its NMR would distinguish benzyl (δ ~5.2) and ethyl (δ ~1.2–1.4 for CH3, δ ~2.5–2.7 for CH2) groups .

Biological Activity

N-benzyl-N-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a synthetic organic compound that belongs to the class of [1,2,4]triazolo[4,3-a]pyridine sulfonamides. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimalarial and anticancer research. This article provides a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Common NameThis compound
CAS Number1251606-15-1
Molecular FormulaC23_{23}H24_{24}N4_{4}O2_{2}S
Molecular Weight420.5 g/mol

The compound features a triazole ring fused with a pyridine structure and a sulfonamide group, which is known for its pharmacological significance in drug development.

Antimalarial Activity

Research indicates that compounds within the [1,2,4]triazolo[4,3-a]pyridine class exhibit significant inhibitory effects on various biological targets. Specifically, this compound has shown promising results in silico for binding to falcipain-2, an enzyme essential for the survival of Plasmodium falciparum, the parasite responsible for malaria. In vitro studies have demonstrated that several related compounds possess antimalarial activity with IC50_{50} values as low as 2.24 μM .

Anticancer Activity

In addition to its antimalarial potential, this compound has been investigated for its anticancer properties. The sulfonamide functional group is known to enhance the activity of various anticancer agents by targeting specific enzymes involved in cancer cell proliferation. Preliminary studies suggest that derivatives of this compound may inhibit tumor growth in various cancer cell lines .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound:

  • Antimalarial Screening : A library of [1,2,4]triazolo[4,3-a]pyridine sulfonamides was screened against Plasmodium falciparum, revealing several candidates with significant antimalarial activity. Notably, compounds with structural similarities to this compound showed effective inhibition at low concentrations .
  • Cytotoxicity Studies : In vitro cytotoxicity assays indicated that some derivatives exhibited lower toxicity compared to standard treatments while maintaining effective antimalarial and anticancer activities .

Summary of Biological Activities

The following table summarizes the biological activities reported for various compounds within the same class as this compound:

Compound NameBiological ActivityIC50_{50} (μM)
This compoundAntimalarial2.24
3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamideAntimalarial2.24
2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-oneAntimalarial4.98

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